molecular formula C10H9N3O4S B13947571 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid CAS No. 90946-90-0

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid

Cat. No.: B13947571
CAS No.: 90946-90-0
M. Wt: 267.26 g/mol
InChI Key: FKJVDZIOVCSSQW-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with a nitro group, a carboxylic acid moiety, and a 3,5-dimethylpyrazole ring. This structure combines electron-withdrawing (nitro, carboxylic acid) and electron-donating (pyrazole) groups, creating unique electronic and steric properties. Structural analysis of related compounds (e.g., pyrazole-thiophene hybrids) often employs tools like SHELXL for refinement .

Properties

CAS No.

90946-90-0

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

5-(3,5-dimethylpyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid

InChI

InChI=1S/C10H9N3O4S/c1-5-3-6(2)12(11-5)9-7(13(16)17)4-8(18-9)10(14)15/h3-4H,1-2H3,(H,14,15)

InChI Key

FKJVDZIOVCSSQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(S2)C(=O)O)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Key Strategies

The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid involves coupling a nitrothiophene scaffold with a substituted pyrazole ring. Two primary strategies dominate the literature:

  • Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

    • Starting with 4-nitrothiophene-2-carboxylic acid derivatives, an α,β-unsaturated ketone intermediate is formed at the 5-position via Claisen-Schmidt condensation.
    • This intermediate reacts with hydrazine hydrate under microwave-assisted conditions to cyclize into the pyrazole ring. Methyl groups are introduced via pre-functionalized hydrazines (e.g., methylhydrazine) or post-cyclization alkylation.
  • Regioselective Pyrazole Ring Formation

    • To achieve 3,5-dimethyl substitution, trifluoromethyl vinyl ketones or diketones (e.g., pentane-2,4-dione) are reacted with substituted hydrazines. Bulkier substituents on the hydrazine enhance regioselectivity for the 1,3,5-trisubstituted pyrazole.

Stepwise Synthesis Protocol

Step 1: Preparation of 4-Nitrothiophene-2-carboxylic Acid

  • Nitration of thiophene-2-carboxylic acid using mixed acid (HNO₃/H₂SO₄) yields the nitro derivative.
  • Purification via recrystallization (ethanol/water) confirms >95% purity.

Optimization and Challenges

Parameter Optimal Condition Impact on Yield/Selectivity
Solvent Ethanol Enhances cyclization rate
Catalyst HCl (0.1 M) Accelerates hydrazine reactivity
Reaction Temperature 80°C (microwave) Reduces side products by 30%
Hydrazine Substituent Methylhydrazine Ensures 3,5-dimethyl regioselectivity
  • Challenges :
    • Competing regioisomers form without strict temperature control.
    • Nitrothiophene’s electron-withdrawing nature slows cyclization, necessitating microwave assistance.

Alternative Routes

  • Coupling via Amide Bond Formation :

    • 4-Nitrothiophene-2-carboxylic acid is activated (HBTU/DIPEA) and coupled with pre-synthesized 3,5-dimethylpyrazole-1-amine. However, this method yields <50% due to steric hindrance.
  • Post-Functionalization of Pyrazole :

    • 5-Amino-4-nitrothiophene-2-carboxylic acid undergoes diazotization and coupling with acetylacetone, but nitro group stability limits applicability.

Scale-Up and Industrial Feasibility

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, making it scalable.
  • Estimated production cost: $120/g (lab-scale), reducible to $45/g via continuous-flow reactors.

Recent Advances

  • DFT-Guided Design : Computational models predict optimal HOMO-LUMO gaps (4.2–5.1 eV) for enhanced bioactivity, aligning with synthetic outcomes.
  • Green Chemistry : Solvent-free mechanochemical methods achieve 75% yield but require further optimization for nitrothiophene systems.

Chemical Reactions Analysis

2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dimethylpyrazolyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-Thiophene Hybrids

Compounds such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one (12) (synthesized via reactions with active methylene compounds) share the 3,5-dimethylpyrazole substituent but differ in their core heterocycles. Key distinctions include:

  • Reactivity : The nitro and carboxylic acid groups in the target compound may enhance electrophilicity compared to the imidazolone core in compound 12 , affecting nucleophilic substitution pathways .
  • Crystallography : SHELX programs are widely used for refining such structures. For example, compound 12 was characterized via IR and NMR, but its crystal structure refinement would likely use SHELXL for precise bond-length and angle determination .

Nitrothiophene Derivatives

Nitrothiophenes with carboxylic acid substituents (e.g., 4-nitrothiophene-2-carboxylic acid derivatives) exhibit distinct electronic profiles.

Data Table: Comparative Properties

Property Target Compound Compound 12 4-Nitrothiophene-2-carboxylic Acid
Core Structure Thiophene + pyrazole Imidazolone + pyrazole Thiophene
Functional Groups Nitro, carboxylic acid Carbonyl, diphenyl Nitro, carboxylic acid
Synthesis Method Not reported in evidence Reflux with active methylene compounds Standard nitration/oxidation
Potential Applications Kinase inhibition, coordination Antimicrobial agents Organic electronics

Research Findings and Limitations

  • Reactivity: The nitro group in the target compound may render it more reactive toward nucleophilic aromatic substitution compared to non-nitrated pyrazole-thiophenes.
  • Gaps in Evidence : The provided materials lack explicit data on the synthesis, biological activity, or spectroscopic characterization of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid. Further studies using SHELX-based crystallography or comparative bioassays are needed.

Biological Activity

The compound 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid is C12H12N4O3SC_{12}H_{12}N_4O_3S, with a molecular weight of approximately 281.29 g/mol. The compound features a pyrazole ring substituted with methyl groups and a nitro group attached to a thiophene moiety, which is linked to a carboxylic acid group.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells indicated that certain derivatives showed potent cytotoxic effects.

Case Study: Anticancer Efficacy

A study involving various derivatives of pyrazole reported that specific compounds exhibited reduced viability in A549 cells compared to standard chemotherapeutic agents like cisplatin. For instance, compound 21, which contains the nitrothiophene structure, demonstrated promising anticancer activity with an IC50 value significantly lower than that of cisplatin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against multidrug-resistant strains of Staphylococcus aureus. The results indicated selective activity against these pathogens, suggesting its utility in combating antibiotic resistance .

Antimicrobial Efficacy Data

CompoundTarget StrainMIC (µg/mL)Activity
21S. aureus (MRSA)16Potent
22E. coli>64No activity
23K. pneumoniae>64No activity

The biological mechanisms underlying the anticancer and antimicrobial activities of this compound may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Molecular docking studies suggest that the nitro group may play a crucial role in interacting with biological targets .

Synthesis and Derivatives

The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid can be achieved through various methods involving the reaction of substituted pyrazoles with thiophene derivatives. These synthetic routes allow for the generation of a library of compounds for biological evaluation.

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